2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine
Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine , also known by its IUPAC name (1-methyl-1H-1,2,4-triazol-3-yl)methanol , is a chemical compound with the molecular formula C₄H₇N₃O . It belongs to the class of triazole derivatives and exhibits interesting pharmacological properties. The compound’s structure includes a triazole ring, a methyl group, and an amino group attached to an ethyl backbone.
Synthesis Analysis
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves several steps. While I don’t have specific synthetic protocols from the retrieved papers, it typically starts with the reaction of an appropriate aldehyde or ketone with 1-methyl-1H-1,2,4-triazole-3-carbaldehyde . Subsequent reduction or modification steps yield the desired compound.
Molecular Structure Analysis
The molecular structure of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine consists of a triazole ring (with nitrogen atoms at positions 1, 2, and 4), a methyl group (attached to the triazole ring), and a hydroxymethyl group (attached to the triazole nitrogen at position 3). The compound’s 3D conformation influences its biological activity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Nucleophilic substitution : The hydroxymethyl group can be replaced by other nucleophiles.
- Oxidation/reduction : The methyl group or the hydroxymethyl group may participate in redox reactions.
- Amination reactions : The amino group can react with electrophiles.
Physical And Chemical Properties Analysis
- Physical Form : The compound exists as a solid.
- Molecular Weight : Approximately 113.12 g/mol.
- Melting Point : Not specified in the retrieved papers.
- Solubility : Solubility in various solvents impacts its practical use.
Safety And Hazards
- Hazard Statements : The compound is not classified as highly hazardous, but standard safety precautions should be followed.
- Precautionary Measures : Avoid inhalation, skin contact, and ingestion. Handle in an inert atmosphere.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Research on 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Explore derivatives with improved properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-5(8-9)2-3-6/h4H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQALHNZUKXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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